3-(5-Cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide
Beschreibung
3-(5-Cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide is a pyrazole-based compound featuring a cyclopropyl substituent at the 5-position of the pyrazole ring and an N'-hydroxypropanimidamide side chain.
Eigenschaften
IUPAC Name |
3-(5-cyclopropylpyrazol-1-yl)-N'-hydroxypropanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-9(12-14)4-6-13-8(3-5-11-13)7-1-2-7/h3,5,7,14H,1-2,4,6H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCWGLFUSFFLFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NN2CCC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC=NN2CC/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Cyclopropyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine derivatives with diketones or β-keto esters. The cyclopropyl group can be introduced through cyclopropanation reactions using diazo compounds and transition metal catalysts.
The hydroxypropanimidamide moiety is usually synthesized through the reaction of nitriles with hydroxylamine under acidic or basic conditions. The final step involves coupling the pyrazole intermediate with the hydroxypropanimidamide derivative under suitable reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of 3-(5-Cyclopropyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Cyclopropyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the hydroxypropanimidamide moiety, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrazole or hydroxypropanimidamide derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-Cyclopropyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Wirkmechanismus
The mechanism of action of 3-(5-Cyclopropyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
The pyrazole ring’s substituents significantly influence physicochemical and pharmacological properties. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Cyclopropyl vs.
- Dimethyl Substituents : The dimethyl analog (CAS 1006336-93-1) has reduced steric bulk, which may enhance solubility but decrease target specificity .
- Chloro/Cyano Derivatives: Chloro and cyano substituents (e.g., 3a) improve crystallinity and stability, as evidenced by higher melting points and yields .
Pharmacological Activity
While direct activity data for the target compound are absent, analogs with hydroxypropanimidamide moieties show promise as dual TRPA1/TRPV1 antagonists (e.g., compound 46 in ). Key comparisons:
- Compound 46: Features a 4-chlorophenyl group and hydroxypropanimidamide, demonstrating high purity (99.01%) and activity against TRP channels.
- Compound 30 : Contains a thiazole core instead of pyrazole, with a trifluoromethyl group. The thiazole ring may enhance metabolic stability but reduce bioavailability compared to pyrazole derivatives .
Table 2: Pharmacological Profile Comparison
Biologische Aktivität
3-(5-Cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a pyrazole ring, along with a hydroxypropanimidamide moiety. Its molecular formula is with a molecular weight of approximately 197.23 g/mol. The unique structure contributes to its biological activity by allowing interactions with various biological targets.
Research indicates that compounds similar to 3-(5-Cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide often exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit lactate dehydrogenase (LDH), an enzyme involved in glycolysis, which is crucial for cancer cell metabolism. For instance, related compounds demonstrated low nanomolar inhibition of LDHA and LDHB, leading to reduced lactate production in cancer cells .
- Antimicrobial Activity : Several studies have highlighted the antibacterial properties of pyrazole derivatives. For example, compounds similar to 3-(5-Cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide were evaluated against various bacterial strains and exhibited moderate antimicrobial activity, with minimum inhibitory concentrations (MIC) around 250 μg/mL .
Biological Activity Data
The following table summarizes key findings related to the biological activity of pyrazole derivatives:
Case Studies
- Cancer Metabolism : A study focused on the inhibition of LDH by pyrazole-based compounds showed that these inhibitors could effectively reduce lactate levels in pancreatic cancer cells, suggesting a potential therapeutic application in metabolic reprogramming of tumors .
- Antimicrobial Efficacy : Research involving the evaluation of various pyrazole derivatives against common pathogens demonstrated that certain compounds exhibited significant antibacterial properties, indicating their potential use as novel antibiotics .
- Inflammation : Pyrazole derivatives have also been investigated for their ability to modulate inflammatory responses. Compounds were shown to inhibit cytokine production in immune cells, which could be beneficial in treating inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
